molecular formula C24H34N2O4 B6121087 2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

Cat. No. B6121087
M. Wt: 414.5 g/mol
InChI Key: HRPZILAMZSWTGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(2,5-dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is also known as DMPEA or 2C-E-4EtO. It is a member of the 2C family of psychedelic phenethylamines, which have been found to have unique and interesting properties.

Mechanism of Action

The exact mechanism of action of DMPEA is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. DMPEA has also been found to have affinity for several other receptors, including the dopamine D2 receptor.
Biochemical and Physiological Effects:
DMPEA has been found to have several biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. It has also been found to increase heart rate and blood pressure, which may be related to its stimulant properties.

Advantages and Limitations for Lab Experiments

DMPEA has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It has also been found to have a long shelf life, which makes it a useful research tool. However, DMPEA has several limitations as well. It is a controlled substance in many countries, which makes it difficult to obtain. It also has potential health risks, which must be carefully considered before use in lab experiments.

Future Directions

There are several future directions for research on DMPEA. One area of interest is its potential therapeutic applications for psychiatric disorders, such as depression and anxiety. It may also have potential applications for the treatment of addiction. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of DMPEA.

Synthesis Methods

The synthesis of DMPEA is a complex process that involves several steps. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with 4-ethoxybenzylamine to form the intermediate compound. This intermediate is then reacted with 2-(2-chloroethyl) piperazine to form DMPEA.

Scientific Research Applications

DMPEA has been studied for its potential therapeutic applications in several areas, including neuroscience, pharmacology, and psychiatry. It has been found to have unique properties that make it a promising candidate for further research.

properties

IUPAC Name

2-[4-[(2,5-dimethoxyphenyl)methyl]-1-[(4-ethoxyphenyl)methyl]piperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H34N2O4/c1-4-30-22-7-5-19(6-8-22)16-26-13-12-25(18-21(26)11-14-27)17-20-15-23(28-2)9-10-24(20)29-3/h5-10,15,21,27H,4,11-14,16-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPZILAMZSWTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2CCO)CC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H34N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(2,5-Dimethoxybenzyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol

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